1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide
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Overview
Description
1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is a synthetic cannabinoid, a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is part of a broader group of synthetic cannabinoids that have been developed for research purposes and, unfortunately, have also been found in illegal products .
Preparation Methods
The synthesis of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the pentyl chain and the tricyclo[3.3.1.13,7]dec-1-yl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with potential therapeutic benefits.
Biology: Researchers use this compound to investigate the biological effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: It is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. By binding to these receptors, the compound can modulate their activity and produce effects similar to those of natural cannabinoids .
Comparison with Similar Compounds
1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is unique compared to other synthetic cannabinoids due to its specific structural features, such as the tricyclo[3.3.1.13,7]dec-1-yl group. Similar compounds include:
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- AM-1220
- AM-2233
- AM-1241 These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their pharmacological properties and effects .
Biological Activity
1-Pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is a synthetic cannabinoid known for its complex tricyclic structure and significant biological activity. This compound is part of a class of substances that interact with cannabinoid receptors in the brain, leading to various psychoactive effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
- Chemical Formula : C23H31N3O
- Molecular Weight : 365.52 g/mol
- CAS Number : 1345973-53-6
- Appearance : White to off-white crystalline powder
The primary mechanism through which 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide exerts its effects is through binding to cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system and play roles in regulating mood, pain perception, and appetite.
Binding Affinity
Research indicates that this compound exhibits a high binding affinity for CB1 receptors, comparable to other well-known synthetic cannabinoids such as JWH-018 and AKB48. The unique tricyclic structure may influence its pharmacokinetics and receptor interaction profiles.
Biological Activity Overview
The biological activity of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide can be summarized as follows:
Activity | Description |
---|---|
Receptor Interaction | Agonist at CB1 and CB2 receptors |
Psychoactive Effects | Induces effects similar to THC (tetrahydrocannabinol), including euphoria |
Potential Therapeutic Uses | Research into applications for chronic pain management and anxiety disorders |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
-
Study on Binding Affinity :
- A study utilizing radiolabeled ligands demonstrated that 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole binds selectively to CB receptors with distinct signaling pathways compared to traditional cannabinoids.
-
Metabolic Transformations :
- Investigations into the metabolic pathways of this compound revealed that it undergoes various transformations in vivo, potentially leading to active metabolites that also interact with cannabinoid receptors.
-
Comparative Analysis with Other Cannabinoids :
- Comparative studies highlighted that while this compound shares structural similarities with other synthetic cannabinoids like JWH series and AKB48, its unique structure may confer different pharmacological profiles.
Safety and Regulatory Status
Due to its psychoactive properties and potential for abuse, 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole has been classified as a Schedule I controlled substance in several jurisdictions . This classification indicates that it has no accepted medical use and poses a high risk of abuse.
Properties
Molecular Formula |
C23H31N3O |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/i1D3,2D2,3D2,6D2 |
InChI Key |
UCTCCIPCJZKWEZ-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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